2-bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one
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Overview
Description
2-bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one is an organic compound characterized by the presence of a bromine atom and a cyclobutyl group with two methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one typically involves the bromination of 1-(3,3-dimethylcyclobutyl)ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. A common method involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to maximize efficiency and yield while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced bromination techniques can enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions with the reducing agent added slowly to the reaction mixture.
Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones or ethanols.
Reduction: Formation of 1-(3,3-dimethylcyclobutyl)ethanol.
Oxidation: Formation of 2-bromo-1-(3,3-dimethylcyclobutyl)ethanoic acid or other oxidized derivatives.
Scientific Research Applications
2-bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may serve as a probe or ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties. Derivatives of this compound could be developed into pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atom and carbonyl group are key reactive sites that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
2-bromo-1-(3,3-difluorocyclobutyl)ethan-1-one: Similar structure but with fluorine atoms instead of methyl groups.
2-bromo-1-(3,3-dimethylcyclopropyl)ethan-1-one: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
2-chloro-1-(3,3-dimethylcyclobutyl)ethan-1-one: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one is unique due to the presence of the bromine atom and the cyclobutyl group with two methyl substituents. This combination of structural features imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2149312-09-2 |
---|---|
Molecular Formula |
C8H13BrO |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
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